molecular formula C15H13ClFNO B2606298 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 882748-31-4

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No. B2606298
CAS RN: 882748-31-4
M. Wt: 277.72
InChI Key: MMCYZKQIBBGZBG-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone, also known as 4-chloro-N-fluoro-α-phenylpropan-2-amine, is an organic compound with a variety of applications in scientific research, particularly in the field of medicinal chemistry. This compound is a highly versatile and useful building block in the synthesis of various small molecules and drug candidates. It is also known to have a wide range of biochemical and physiological effects on the body, making it an important tool for researchers.

Scientific Research Applications

Asymmetric Synthesis and Biocatalysis

The compound has been used as a chiral intermediate in the synthesis of antidepressant drugs. An example includes the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, demonstrating high enantioselectivity and efficiency in the conversion process (Choi et al., 2010).

Enzyme Inhibition Studies

Research has shown that derivatives of the compound act as competitive inhibitors of acetylcholinesterase, with variations in substituents affecting inhibition potency. This suggests potential applications in studying enzyme dynamics and designing enzyme inhibitors (Dafforn et al., 1982).

Chromatographic Analysis

The compound's derivatives have been analyzed using chromatographic techniques to distinguish between the compound and its degradation products, indicating its applications in pharmaceutical quality control (El-Sherbiny et al., 2005).

Drug Development and Synthesis

Research includes the synthesis of derivatives with potential antidepressant activities, highlighting the compound's role in developing new therapeutic agents. Antidepressive activity has been evaluated through various synthetic approaches, demonstrating the compound's utility in medicinal chemistry (Yuan, 2012).

Molecular Structure and Analysis

Studies on the molecular structure, including FT-IR and NBO analysis, of related compounds provide insights into their electronic properties and potential applications in material science and non-linear optical materials. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been analyzed for its hyperpolarizability and molecular structure, revealing its potential in electronic and optical applications (Najiya et al., 2014).

properties

IUPAC Name

3-(4-chloroanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c16-12-3-7-14(8-4-12)18-10-9-15(19)11-1-5-13(17)6-2-11/h1-8,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCYZKQIBBGZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone

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